Lithium 2,2-di-n-propylacetate
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Overview
Description
Lithium 2,2-di-n-propylacetate is an organolithium compound with the molecular formula C8H15LiO2 and a molecular weight of 150.14 g/mol It is primarily used in research settings, particularly in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2,2-di-n-propylacetate can be synthesized through the reaction of 2,2-di-n-propylacetic acid with lithium hydroxide or lithium carbonate. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods
The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Lithium 2,2-di-n-propylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: It can be oxidized under specific conditions to yield different oxidation products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents used in reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while reduction reactions can produce alcohols or hydrocarbons .
Scientific Research Applications
Lithium 2,2-di-n-propylacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of lithium 2,2-di-n-propylacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatase by displacing magnesium ions, which are vital regulators of numerous signaling pathways. This inhibition leads to downstream effects that are of clinical relevance, particularly in the treatment of mood disorders and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Lithium Carbonate: Used primarily in the treatment of bipolar disorder.
Lithium Citrate: Another lithium salt used for similar therapeutic purposes.
Lithium Orotate: Known for its potential use in mood stabilization and neuroprotection.
Uniqueness
Lithium 2,2-di-n-propylacetate is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with specific molecular targets.
Properties
Molecular Formula |
C8H15LiO2 |
---|---|
Molecular Weight |
150.2 g/mol |
IUPAC Name |
lithium;2-propylpentanoate |
InChI |
InChI=1S/C8H16O2.Li/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
CWFAFDCTBAYTFA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCC(CCC)C(=O)[O-] |
Origin of Product |
United States |
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